Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

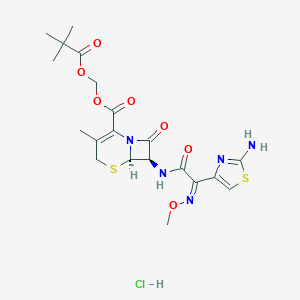

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, also known as polyurethane, is a versatile polymer that finds its applications in various fields such as adhesives, coatings, foams, and elastomers. Polyurethanes are synthesized by the reaction of diisocyanates with polyols, and the resulting material can be tailored to meet specific requirements by varying the molecular weight, chemical composition, and cross-linking density.

Mecanismo De Acción

Polyurethane-based biomaterials interact with the biological environment through various mechanisms, including protein adsorption, cell adhesion, and tissue integration. The surface properties of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, such as hydrophobicity and charge, play a critical role in determining the interaction of the material with biological systems. The mechanical properties of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials also play a crucial role in their performance, as they need to withstand the mechanical stresses imposed by the biological environment.

Efectos Bioquímicos Y Fisiológicos

Polyurethane-based biomaterials have been shown to exhibit excellent biocompatibility, mechanical properties, and degradation characteristics, making them suitable for use in medical devices and implants. The biodegradation of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials can lead to the release of degradation products, which can have both beneficial and adverse effects on the biological system. The degradation products of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane have been shown to have anti-inflammatory and antibacterial properties, making them suitable for use in wound healing applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Polyurethane-based biomaterials offer several advantages for use in lab experiments, including their versatility, biocompatibility, and mechanical properties. However, the synthesis of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials can be a complex process, and the material properties can be sensitive to the reaction conditions. In addition, the degradation products of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane can interfere with the experimental results, and their effects on the biological system need to be carefully evaluated.

Direcciones Futuras

Polyurethane-based biomaterials have shown tremendous potential for use in various biomedical applications. Future research should focus on developing new Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials with improved properties, such as biodegradability, mechanical strength, and biocompatibility. In addition, the interaction of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials with the biological environment needs to be further elucidated to optimize their performance in vivo. The use of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials in combination with other materials, such as ceramics and metals, should also be explored to develop multifunctional implants and devices.

Métodos De Síntesis

Polyurethanes are synthesized by the reaction of diisocyanates with polyols. The reaction can take place in the presence of a catalyst, and the resulting material can be tailored to meet specific requirements by varying the molecular weight, chemical composition, and cross-linking density. The synthesis of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane is a complex process that involves several steps, including prepolymer formation, chain extension, and cross-linking. The resulting material can be in the form of a liquid, foam, or solid, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Polyurethane finds its application in various fields such as adhesives, coatings, foams, and elastomers. In addition, Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane has been extensively studied for its biomedical applications, including tissue engineering, drug delivery, and wound healing. Polyurethane-based biomaterials have been shown to exhibit excellent biocompatibility, mechanical properties, and degradation characteristics, making them suitable for use in medical devices and implants.

Propiedades

Número CAS |

103479-07-8 |

|---|---|

Nombre del producto |

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane |

Fórmula molecular |

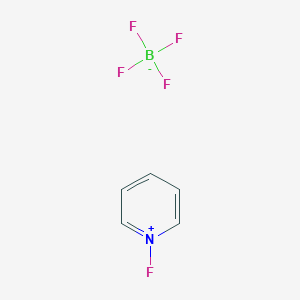

C14H16N2O4 |

Peso molecular |

276.29 g/mol |

Nombre IUPAC |

1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane |

InChI |

InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |

Clave InChI |

LWKPLEHMZWXLOJ-UHFFFAOYSA-N |

SMILES |

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |

SMILES canónico |

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |

Otros números CAS |

60787-80-6 9052-50-0 |

Pictogramas |

Irritant |

Sinónimos |

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, nonylphenol-blocked |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)